Molecular Weight and Exact Mass of 1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride: A Technical Guide for Drug Discovery
Molecular Weight and Exact Mass of 1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride: A Technical Guide for Drug Discovery
Executive Summary
In modern drug discovery, the precise physicochemical characterization of synthetic building blocks is a non-negotiable prerequisite for downstream pharmacokinetic profiling and structural elucidation. 1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride (CAS: 1354954-32-7) is a highly versatile chemical scaffold featuring a basic piperidine ring coupled to a cyclic urea (tetrahydropyrimidine) moiety. This whitepaper provides an authoritative, in-depth analysis of its molecular weight and exact mass, detailing the theoretical calculations, practical High-Resolution Mass Spectrometry (HRMS) protocols, and mechanistic fragmentation pathways required for rigorous analytical validation.
Chemical Identity & Structural Significance
The molecular formula for the hydrochloride salt is C9H18ClN3O [1], while its active free base is C9H17N3O .
From a medicinal chemistry perspective, this structure is a "privileged scaffold." The piperidine ring provides essential basicity (pKa ~9-10), which enhances aqueous solubility and modulates steady-state pharmacokinetics. Concurrently, the 1,3-diazinan-2-one (cyclic urea) acts as a rigid, directional hydrogen-bond donor and acceptor. This dual-motif architecture is frequently utilized to target kinases and G-protein-coupled receptors (GPCRs). Understanding the exact mass of this compound is critical for identifying its metabolic fate (e.g., hydroxylation or N-oxidation) during in vitro and in vivo studies[2].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A common analytical pitfall is conflating molecular weight with exact mass.
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Molecular Weight (Average Mass): Calculated using the abundance-weighted average of all naturally occurring isotopes. It is essential for stoichiometric calculations during bulk synthesis. For this compound, the molecular weight is 219.71 g/mol [3].
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Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, ^35Cl). This is the fundamental metric used in HRMS to determine elemental composition and verify structural integrity[4].
Quantitative Data Summary
The following table delineates the core physicochemical parameters calculated for both the free base and the hydrochloride salt.
| Parameter | Value | Description |
| CAS Number | 1354954-32-7 | Unique numerical identifier[3] |
| Chemical Formula (Salt) | C9H18ClN3O | Includes the HCl counterion[1] |
| Chemical Formula (Free Base) | C9H17N3O | Active pharmaceutical moiety |
| Molecular Weight (Average) | 219.71 g/mol | Based on natural isotopic abundances |
| Exact Mass (Salt) | 219.1138 Da | Monoisotopic mass (^12C, ^1H, ^14N, ^16O, ^35Cl) |
| Exact Mass (Free Base) | 183.1372 Da | Monoisotopic mass of the free base |
| [M+H]+ Ion (m/z) | 184.1444 | Protonated species observed in ESI+ MS |
Calculation of Free Base Exact Mass: (9 × 12.000000) + (17 × 1.007825) + (3 × 14.003074) + (1 × 15.994915) = 183.137162 Da . Calculation of [M+H]+ Precursor Ion: 183.137162 Da + 1.007276 Da (Proton) = 184.1444 Da .
High-Resolution Mass Spectrometry (HRMS) Protocol
To empirically validate the theoretical exact mass, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system is employed. HRMS platforms, such as Orbitrap or Q-TOF, deliver exceptional mass accuracy (typically < 2 ppm) and resolving power, which are critical for distinguishing the target analyte from isobaric matrix interferences[2][4].
Step-by-Step Methodology: LC-HRMS Exact Mass Determination
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Sample Preparation:
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Weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).
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Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water.
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Causality: The acidic environment (pH ~2.7) ensures the secondary amine of the piperidine ring is fully protonated in solution, which is a fundamental prerequisite for maximizing ionization efficiency in ESI+ mode.
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Chromatographic Separation (UHPLC):
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Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).
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Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
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Causality: The gradient retains the highly polar free base initially, then elutes it sharply. This focuses the chromatographic band and separates the analyte from early-eluting, ion-suppressing salts (like the chloride counterion).
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Electrospray Ionization (ESI+):
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Parameters: Capillary Voltage at 3.5 kV; Desolvation Temp at 350°C.
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Causality: Optimal voltage and high temperature rapidly vaporize the LC eluent droplets, transferring the pre-existing [M+H]+ ions from the liquid phase into the gas phase without inducing thermal degradation.
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High-Resolution Mass Analysis:
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Analyzer: Orbitrap MS.
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Settings: Resolving Power >70,000 (at m/z 200).
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Causality: High resolving power mathematically separates the target ion (m/z 184.1444) from background chemical noise, ensuring the exact mass measurement is exclusively derived from the analyte[2].
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Fig 1. Self-validating LC-HRMS workflow for exact mass determination.
Mechanistic MS/MS Fragmentation Pathway
Beyond the intact precursor mass, Collision-Induced Dissociation (CID) is used to generate a unique MS/MS fragmentation fingerprint. When the [M+H]+ precursor ion (m/z 184.1444) is isolated and subjected to collision gas (e.g., Argon or Nitrogen), the kinetic energy is converted into internal vibrational energy, leading to predictable bond cleavages.
Causality of Fragmentation: The weakest point in 1-(Piperidin-4-yl)-1,3-diazinan-2-one is the C-N bond linking the piperidine ring (C4') to the cyclic urea ring (N1). Cleavage at this bond yields two highly characteristic product ions depending on where the charge is retained:
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Product Ion A (m/z 100.0757): Charge retention on the tetrahydropyrimidin-2-one moiety, accompanied by the neutral loss of a piperidine radical/molecule (83 Da).
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Product Ion B (m/z 84.0808): Charge retention on the piperidine ring (forming a stable piperidinyl cation), accompanied by the neutral loss of the cyclic urea (100 Da).
Fig 2. Mechanistic MS/MS fragmentation pathway of the protonated free base.
Conclusion
The precise differentiation between the molecular weight (219.71 g/mol ) and the exact monoisotopic mass (183.1372 Da for the free base) of 1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride is foundational for its application in drug discovery. By deploying robust LC-HRMS protocols and understanding the mechanistic causality behind its gas-phase fragmentation, analytical scientists can confidently utilize this compound in complex metabolic profiling and structural elucidation workflows.
References
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High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. Available at:[Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]
Sources
- 1. 1354954-32-7 | CAS DataBase [m.chemicalbook.com]
- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 3. 1354954-32-7|1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 4. resolvemass.ca [resolvemass.ca]
